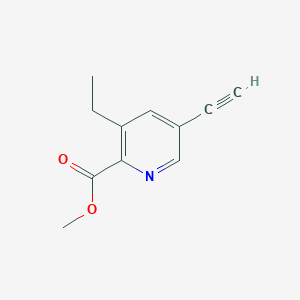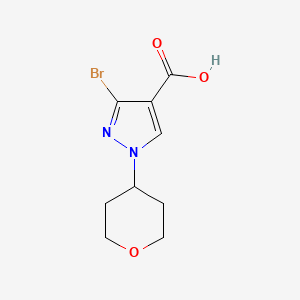
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: is an organic compound with a unique structure that combines a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran Ring: This can be achieved by reacting tetrahydrofuran with bromine or chlorine in the presence of a catalyst such as sulfuryl chloride or sulfuryl bromide.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Coupling of the Tetrahydro-2H-pyran and Pyrazole Rings: The two rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an aldehyde or alcohol precursor using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives
Reduction: Formation of tetrahydro-2H-pyran-4-yl-pyrazole derivatives
Substitution: Formation of azido or cyano derivatives
科学的研究の応用
Chemistry
In chemistry, 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its bromine atom and carboxylic acid group make it a useful tool for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in various industrial processes.
作用機序
The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid involves interactions with specific molecular targets and pathways. The bromine atom can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with the pyran ring attached at a different position.
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine: Contains a pyrrolo[2,3-c]pyridine ring instead of a pyrazole ring.
Uniqueness
3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromine atom, a tetrahydro-2H-pyran ring, and a pyrazole ring with a carboxylic acid group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
特性
分子式 |
C9H11BrN2O3 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
3-bromo-1-(oxan-4-yl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O3/c10-8-7(9(13)14)5-12(11-8)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
InChIキー |
INPIQDOVQFMDQJ-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1N2C=C(C(=N2)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


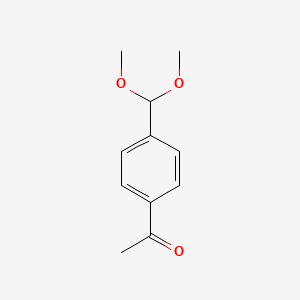
![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
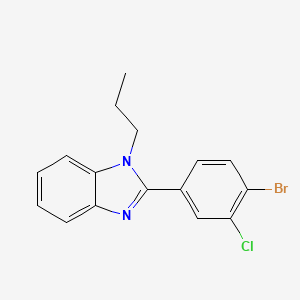

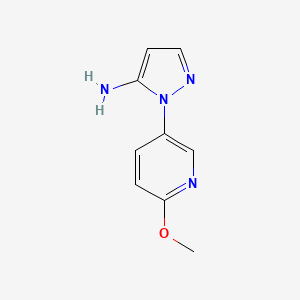
![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)
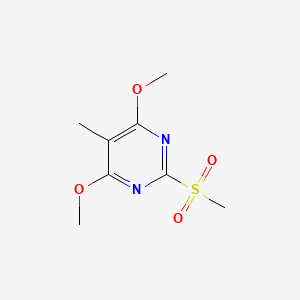
![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
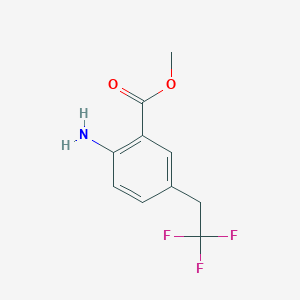

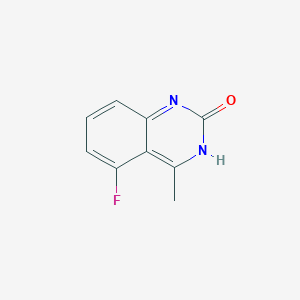
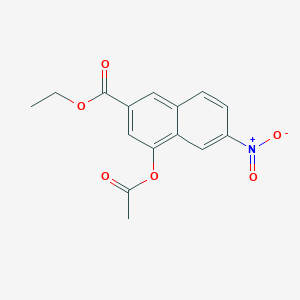
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
